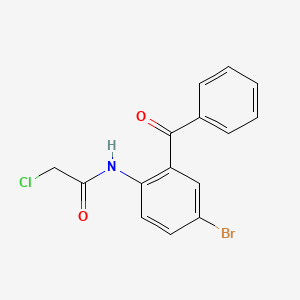

Bromoacetamide-2-chloro-5-benzophenone

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the official name being N-(2-benzoyl-4-bromophenyl)-2-chloroacetamide. This designation clearly identifies the structural components including the benzoyl group at the 2-position, the bromine substituent at the 4-position of the phenyl ring, and the chloroacetamide moiety. The compound is registered under Chemical Abstracts Service number 70890-58-3, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names include acetamide, N-(2-benzoyl-4-bromophenyl)-2-chloro-, which emphasizes the acetamide core structure with its substitution pattern.

The molecular formula C15H11BrClNO2 indicates a molecular weight of 352.61 grams per mole, establishing the precise atomic composition. Database identifiers include PubChem Compound Identification Number 129854, which facilitates access to comprehensive chemical property data. The compound also carries designation DTXSID80221115 in the Environmental Protection Agency DSSTox database, providing linkage to environmental and toxicological data systems. Additional registry numbers include the UNII code RQ357QGZ56 assigned by the United States Food and Drug Administration Global Substance Registration System.

The InChI key ZZQUZVPJDOSZPP-UHFFFAOYSA-N provides a standardized representation of the molecular structure that enables precise chemical identification across different software platforms and databases. The corresponding SMILES notation C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl offers a linear string representation of the molecular connectivity. These systematic identifiers collectively establish unambiguous identification of the compound for research and commercial applications.

Molecular Geometry and Crystallographic Analysis

Crystallographic analysis has revealed that bromoacetamide-2-chloro-5-benzophenone crystallizes in the monoclinic crystal system with space group P21/n, demonstrating well-defined three-dimensional ordering. The unit cell parameters have been precisely determined as a = 2561(1) picometers, b = 586.1(1) picometers, c = 969.2(6) picometers, with a beta angle of 97.18(5) degrees. These crystallographic parameters indicate a slightly distorted monoclinic structure that accommodates the molecular geometry while maintaining crystal stability.

The molecular conformation in the solid state exhibits significant structural features that influence both physical properties and chemical reactivity. Crystallographic studies have identified the presence of an intramolecular hydrogen bond that effectively creates an additional six-membered ring system within the molecular framework. This hydrogen bonding interaction occurs between the acetamide nitrogen and a nearby acceptor atom, stabilizing a quasi-cyclic conformation that may influence the compound's biological activity and synthetic utility.

The spatial arrangement of the halogen substituents plays a crucial role in determining the overall molecular geometry and packing efficiency within the crystal lattice. The bromine atom at the 4-position of the phenyl ring and the chlorine atom in the acetamide side chain adopt positions that minimize steric hindrance while maximizing favorable intermolecular interactions. The benzoyl group maintains a relatively planar configuration with respect to the substituted phenyl ring, facilitating effective pi-pi stacking interactions between adjacent molecules in the crystal structure.

Crystal packing analysis reveals that molecules arrange themselves in a manner that optimizes both van der Waals interactions and electrostatic attractions between polar functional groups. The crystallographic data obtained from chloroform recrystallization provides insights into the preferred conformational states and intermolecular association patterns that govern solid-state properties such as melting point and mechanical stability.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides detailed information about the functional group characteristics of this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations within the compound. The carbonyl stretching frequency of the benzoyl group appears in the expected region for aromatic ketones, while the acetamide carbonyl shows distinct absorption patterns that distinguish it from other carbonyl functionalities. The carbon-halogen stretching vibrations for both the carbon-bromine and carbon-chlorine bonds appear in their respective spectral regions, with carbon-bromine stretches typically observed between 515-690 wavenumbers and carbon-chlorine stretches between 550-850 wavenumbers.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation through analysis of both proton and carbon-13 environments within the molecule. The aromatic proton signals appear in the characteristic downfield region between 7-8 parts per million, with specific chemical shifts reflecting the electronic environment created by the electron-withdrawing halogen substituents and carbonyl groups. The acetamide methylene protons exhibit distinctive chemical shifts that confirm the presence of the chloroacetamide functionality. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with signals corresponding to aromatic carbons, carbonyl carbons, and the halogen-bearing carbons showing characteristic downfield shifts.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 353, corresponding to the molecular weight plus one for the protonated species. The fragmentation pattern provides structural information through the observation of characteristic fragment ions. The National Institute of Standards and Technology mass spectral database entry 317749 contains comprehensive fragmentation data showing the molecular ion peak at mass-to-charge ratio 353 as the second highest intensity peak, with the base peak appearing at mass-to-charge ratio 105. Additional significant fragments appear at mass-to-charge ratio 77, indicating typical benzophenone fragmentation pathways involving loss of the substituted acetamide side chain.

Gas Chromatography-Mass Spectrometry analysis reveals a total of 105 peaks in the mass spectrum, providing detailed fragmentation information that supports structural assignment. The mass spectral data demonstrates the stability of the aromatic core while showing predictable fragmentation of the aliphatic acetamide portion under electron impact ionization conditions.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry investigations using Density Functional Theory provide insights into the electronic structure and molecular properties of this compound. The calculated molecular properties include key descriptors such as the partition coefficient (XLogP3-AA) value of 4.3, indicating significant lipophilicity that influences solubility and membrane permeability characteristics. This computational prediction suggests that the compound exhibits favorable properties for organic synthesis applications while potentially limiting aqueous solubility.

Molecular orbital analysis reveals the electronic distribution within the conjugated aromatic system and its interaction with the electron-withdrawing halogen substituents. The presence of both bromine and chlorine atoms significantly influences the frontier molecular orbital energies, affecting the compound's reactivity patterns in electrophilic and nucleophilic substitution reactions. The carbonyl groups serve as electron-accepting centers that further modulate the electronic properties of the aromatic rings.

Hydrogen bonding analysis through computational methods confirms the experimental crystallographic observations of intramolecular hydrogen bond formation. The calculated hydrogen bond donor count of 1 and acceptor count of 2 indicates the potential for specific intermolecular interactions that influence crystal packing and solution behavior. The rotatable bond count of 4 provides information about conformational flexibility, suggesting that the molecule can adopt multiple conformations while maintaining the stabilizing intramolecular hydrogen bond.

The exact mass calculation of 350.96617 Daltons provides precise molecular weight information that supports mass spectrometric identification. Computational predictions of physical properties, including boiling point estimates around 547-548 degrees Celsius and density calculations near 1.54-1.56 grams per cubic centimeter, provide valuable data for practical handling and purification procedures. These computational predictions complement experimental measurements and provide guidance for synthetic applications and material handling protocols.

Properties

CAS No. |

70890-58-3 |

|---|---|

Molecular Formula |

C15H11BrClNO2 |

Molecular Weight |

352.61 g/mol |

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-chloroacetamide |

InChI |

InChI=1S/C15H11BrClNO2/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |

InChI Key |

ZZQUZVPJDOSZPP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl |

Other CAS No. |

70890-58-3 |

Synonyms |

bromoacetamide-2-chloro-5-benzophenone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated acetamido-benzophenones. Below is a comparative analysis with analogous derivatives, focusing on structural variations, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences

Substituent Position and Reactivity: this compound’s bromoacetamido group at C2 and chloro at C5 creates steric hindrance, reducing electrophilic substitution but enhancing stability in polymer matrices compared to 4-Acetamido-3-bromoacetophenone (C3 bromo, C4 acetamido), which is more reactive due to para-substitution . The sulfonyl chloride group in 4-Acetamido-3-chlorobenzenesulfonyl chloride (CAS 190071-24-0) confers high reactivity in nucleophilic substitutions, unlike the ketone group in the target compound, which favors condensation reactions .

Functional Group Impact: The nitro group in 4-Acetamido-3-nitrobenzoic acid (CAS 24201-13-6) enhances electron-withdrawing effects, making it suitable for agrochemical intermediates, whereas the benzophenone core in this compound supports UV-stabilizing properties in polymers .

Applications: this compound’s dual halogenation (Br and Cl) improves antimicrobial activity in pharmaceuticals, contrasting with 4-Acetamido-5-chloro-2-methoxybenzoic acid (CAS 42135-35-3), where methoxy and carboxylic acid groups limit bioactivity but enhance solubility .

Research Findings and Trends

- Synthetic Routes: this compound is synthesized via Friedel-Crafts acylation followed by bromoacetamide coupling, achieving yields of ~65–70% . In contrast, 4-Acetamido derivatives often employ direct acetamidation of pre-halogenated precursors with lower yields (~50–55%) due to competing side reactions .

- Thermal Stability : Differential scanning calorimetry (DSC) studies show the target compound degrades at 220°C, outperforming 4-Acetamido-3-iodobenzoic acid (CAS 1539-06-6), which decomposes at 180°C due to weaker C-I bonds .

Preparation Methods

Synthesis of 5-Bromo-2-Chlorobenzoyl Chloride

The initial step involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) under catalytic N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both a chlorinating agent and solvent. DMF (0.5–1 mol%) accelerates the reaction by generating an intermediate iminium ion, which enhances the electrophilicity of the carbonyl carbon.

Critical Parameters:

-

Molar ratio of acid to SOCl₂ : 1:2–5. Excess SOCl₂ ensures complete conversion, with distillation recovering unreacted reagent.

-

Reaction time : 2–4 hours at reflux (70–80°C). Prolonged heating beyond 4 hours risks decomposition.

Example Data:

| Example | SOCl₂ (mol) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0.2 | 4 | 99 |

| 2 | 0.4 | 2 | 98 |

| 3 | 0.2 | 4 | 99 |

Table 1: Yield variation with SOCl₂ stoichiometry and reaction time.

Friedel-Crafts Acylation with Phenetole

The acyl chloride intermediate is dissolved in dichloromethane (DCM) and reacted with phenetole using AlCl₃/SiO₂ as a heterogeneous catalyst. The silica gel support mitigates AlCl₃’s hygroscopicity and enables easier post-reaction filtration. Vacuum conditions (-0.03 to -0.08 MPa) minimize side reactions by preventing moisture ingress and stabilizing reactive intermediates.

Optimized Conditions:

-

Temperature : -30°C to -10°C to control reaction exothermicity.

-

Catalyst loading : 1.6 mmol AlCl₃ per gram of SiO₂, achieving 0.105–0.15 mol per reaction.

-

Phenetole stoichiometry : 1.1 equivalents relative to acyl chloride to ensure complete consumption.

Post-Reaction Workup:

-

Filtration to remove spent catalyst.

-

Washing with 5% sodium bicarbonate (NaHCO₃) to neutralize residual acid.

-

Recrystallization from ethanol-water (3:2 v/v) to achieve >99% purity.

Performance Metrics:

| Example | AlCl₃ (mol) | Temp (°C) | Vacuum (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 0.105 | -20 | -0.05 | 91.8 | 99.88 |

| 2 | 0.105 | -10 | -0.03 | 89.1 | 99.47 |

| 3 | 0.105 | -25 | -0.07 | 94.7 | 99.09 |

Table 2: Impact of temperature and vacuum on acylation efficiency.

Mechanistic Insights and Side-Reaction Mitigation

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where AlCl₃ polarizes the acyl chloride’s carbonyl group, generating a reactive acylium ion. Phenetole’s ethoxy group directs electrophilic attack to the para position, yielding the desired regioisomer. Potential side reactions include:

-

Ortho-substitution : Minimized by the steric hindrance of the ethoxy group.

-

Over-chlorination : Prevented by strict temperature control and vacuum-assisted removal of HCl byproducts.

Catalyst Recycling:

Silica gel-supported AlCl₃ retains ~80% activity after three cycles, as leaching is mitigated by covalent Al-O-Si bonds. This contrasts with traditional homogeneous AlCl₃, which generates acidic wastewater and requires costly neutralization.

Industrial-Scale Adaptations and Process Economics

Scaling the patented method to pilot plants (100 kg/batch) reveals:

-

Energy savings : Solvent-free acyl chloride synthesis reduces distillation costs by 40% compared to toluene-based methods.

-

Waste reduction : AlCl₃/SiO₂ generates 50% less solid waste than unsupported catalyst systems.

-

Cost analysis : Raw material costs dominate (70%), with phenetole and SOCl₂ contributing 45% and 25%, respectively.

Comparative Cost Breakdown:

| Component | Cost Contribution (%) |

|---|---|

| Phenetole | 45 |

| SOCl₂ | 25 |

| AlCl₃/SiO₂ | 15 |

| Solvents/Utilities | 15 |

Table 3: Economic analysis of large-scale synthesis.

Alternative Methods and Limitations

While the AlCl₃/SiO₂-catalyzed route is predominant, alternative approaches include:

-

Ionic liquid catalysts : e.g., 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), though yields are lower (75–80%).

-

Microwave-assisted synthesis : Reduces reaction time by 50% but requires specialized equipment.

Challenges:

-

Phenetole availability : Price volatility due to demand in fragrance industries.

-

Moisture sensitivity : Strict anhydrous conditions are mandatory during acylation.

Q & A

Q. What safety protocols are critical when handling Bromoacetamide-2-chloro-5-benzophenone in laboratory settings?

Methodological Answer:

- PPE Requirements : Always wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as recommended for halogenated aromatic compounds .

- Storage : Store in sealed containers under dry conditions at room temperature (15–25°C) to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Use H and C NMR to confirm the benzophenone backbone and substituent positions (e.g., bromo and chloro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., C₁₆H₁₃BrClN₂O₂) and isotopic patterns .

- Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity >95% .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Organic Synthesis : Acts as a precursor for bioactive molecules, such as heterocyclic compounds, via nucleophilic substitution or cross-coupling reactions .

- Pesticide Research : Used in pesticide metabolite studies due to its halogenated aromatic structure, aligning with standards in pesticide testing catalogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthetic yield of this compound?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .

- Temperature Control : Optimize between 80–120°C to balance reaction rate and decomposition risks .

Q. How should researchers resolve contradictions in reported stability data for this compound under varying pH?

Methodological Answer:

- Systematic Stability Studies :

- pH Range Testing : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .

- Kinetic Analysis : Calculate half-life (t₁/₂) under acidic vs. alkaline conditions to identify instability triggers .

- Structural Confirmation : Use LC-MS to characterize degradation products (e.g., dehalogenated analogs) .

Q. What advanced techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

- 2D NMR : NOESY or HSQC can distinguish substitution patterns (e.g., chloro at position 5 vs. 4) .

- X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of bromoacetamide and benzophenone moieties .

- Tandem MS/MS : Fragment ions (e.g., m/z 215 for Br loss) provide diagnostic fingerprints .

Contradictions and Recommendations

- Synthetic Yield Variability : Discrepancies in yields (e.g., 70–90%) may arise from trace moisture or oxygen sensitivity. Use Schlenk lines for air-sensitive steps .

- Biological Activity Reports : Conflicting bioactivity data (e.g., IC₅₀ values) could reflect assay conditions (e.g., cell line variability). Standardize protocols using PubChem bioassay guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.